molecular formula C23H21N5O2 B2858920 1-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1334374-31-0

1-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2858920
CAS No.: 1334374-31-0
M. Wt: 399.454
InChI Key: PBCQBHNVFORTIH-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable diketone or β-keto ester, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized from a precursor such as a β-diketone or β-keto ester, followed by cyclization with urea or guanidine.

    Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled through a series of reactions involving alkylation, acylation, and condensation to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, such as the methyl group or the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules,

Properties

IUPAC Name

2-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-27-21(14-20(26-27)18-10-6-3-7-11-18)23(30)24-12-13-28-16-25-19(15-22(28)29)17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQBHNVFORTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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